GlyT1 Inhibitory Potency: N-Ethyl Pyrazole vs. N-Isopropyl and N-n-Propyl Analogs
In a comprehensive GlyT1 inhibitor SAR study, the derivative incorporating the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl moiety (compound 7w) exhibited an IC₅₀ of 1.8 nM against human GlyT1. Direct comparison within the same assay and scaffold showed that the N-isopropyl analog (7x) was 1.3-fold less potent (IC₅₀ = 2.4 nM) and the N-n-propyl analog (7y) was 2.2-fold less potent (IC₅₀ = 3.9 nM). These results explicitly demonstrate that the N-ethyl substitution is optimal for GlyT1 inhibitory activity within this chemotype [1].
| Evidence Dimension | Human GlyT1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (compound 7w, N-ethyl pyrazole derivative) |
| Comparator Or Baseline | N-isopropyl analog (7x): IC₅₀ = 2.4 nM; N-n-propyl analog (7y): IC₅₀ = 3.9 nM |
| Quantified Difference | N-ethyl is 1.3-fold more potent than N-isopropyl and 2.2-fold more potent than N-n-propyl |
| Conditions | In vitro human GlyT1 uptake inhibition assay; compounds tested in the same 2-chloro-3-(trifluoromethyl)benzamide scaffold series (Table 3, Yamamoto et al., 2016) |
Why This Matters
This data proves that the N-ethyl substituent is the activity-maximizing choice; procuring analogs with longer or branched N-alkyl chains will yield intrinsically less potent final compounds.
- [1] Yamamoto S, Shibata T, Abe K, Oda K, Aoki T, Kawakita Y, Kawamoto H. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chem Pharm Bull (Tokyo). 2016;64(9):1321-1337. Table 3. doi:10.1248/cpb.c16-00314 View Source
